molecular formula C18H24ClNO3 B593614 25H-NB4OMe (hydrochloride) CAS No. 1566571-54-7

25H-NB4OMe (hydrochloride)

Cat. No.: B593614
CAS No.: 1566571-54-7
M. Wt: 337.8 g/mol
InChI Key: NKFSVOUIUTYBDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

25H-NB4OMe, a new psychoactive substance (NPS), primarily targets the serotonin 2A receptor (5-HT2AR) and serotonin 2C receptor (5-HT2CR) . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.

Mode of Action

The compound interacts with its targets, the 5-HT2AR and 5-HT2CR, as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. The activation of these receptors can lead to various physiological and psychological effects, including changes in mood and perception.

Biochemical Pathways

This system is involved in reward, motivation, and motor control among other functions. The compound has been shown to increase dopamine levels in the central nervous system .

Result of Action

The activation of 5-HT2AR and 5-HT2CR by 25H-NB4OMe can lead to a range of effects. In animal studies, it has been shown to significantly increase locomotor activity and conditioned place preference, suggesting rewarding and reinforcing effects . It also leads to changes in dopamine levels in the central nervous system .

Biochemical Analysis

Biochemical Properties

25H-NB4OMe (hydrochloride) is known to interact with serotonin 5-HT2A receptors, demonstrating high binding affinity . The nature of these interactions is primarily agonistic .

Cellular Effects

In the context of cellular effects, 25H-NB4OMe (hydrochloride) has been associated with significant changes in dopamine levels in the central nervous system . It has also been observed to significantly increase locomotor activity in mice .

Molecular Mechanism

The molecular mechanism of 25H-NB4OMe (hydrochloride) is primarily linked to its agonistic action on serotonin 5-HT2A receptors . This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

While specific temporal effects of 25H-NB4OMe (hydrochloride) in laboratory settings are not fully documented, it’s known that the compound can induce significant changes in dopamine levels and locomotor activity over time .

Dosage Effects in Animal Models

In animal models, varying dosages of 25H-NB4OMe (hydrochloride) have been associated with different outcomes. For instance, specific dosages have been linked to significant increases in conditioned place preference in mice .

Transport and Distribution

The transport and distribution of 25H-NB4OMe (hydrochloride) within cells and tissues are not fully documented. Given its interaction with serotonin receptors, it’s likely that the compound may be transported and distributed in a manner similar to other serotonergic compounds .

Subcellular Localization

Based on its known interactions with serotonin receptors, it’s possible that the compound may be localized in areas of the cell where these receptors are present .

Preparation Methods

The synthesis of 25H-NB4OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The synthetic route typically includes the following steps:

    Formation of the Phenethylamine Backbone: The initial step involves the synthesis of the phenethylamine backbone through a series of chemical reactions, including nitration, reduction, and alkylation.

    Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at specific positions on the phenethylamine backbone. This is achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt.

Industrial production methods for 25H-NB4OMe (hydrochloride) are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

25H-NB4OMe (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups present in the phenethylamine backbone. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the nitro groups can result in the formation of amines .

Scientific Research Applications

25H-NB4OMe (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

25H-NB4OMe (hydrochloride) is part of the NBOMe series of compounds, which are known for their high potency and efficacy as serotonin receptor agonists. Similar compounds in this series include:

The uniqueness of 25H-NB4OMe (hydrochloride) lies in its specific substitution pattern and its resulting pharmacological profile. Compared to other NBOMe compounds, 25H-NB4OMe (hydrochloride) may exhibit distinct effects and interactions with serotonin receptors, making it a valuable compound for research and forensic applications .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-20-16-6-4-14(5-7-16)13-19-11-10-15-12-17(21-2)8-9-18(15)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFSVOUIUTYBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=C(C=CC(=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342531
Record name 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-54-7
Record name Benzeneethanamine, 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1566571-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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